molecular formula C14H13BrClNO4 B11507537 Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11507537
M. Wt: 374.61 g/mol
InChI Key: HEYNQDNNTHFCJF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a chlorophenyl group, a hydroxyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the chlorophenyl group and the formation of the pyrrole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the context and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1-(4-fluorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Ethyl 3-bromo-1-(4-methylphenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as fluorophenyl or methylphenyl groups.

Properties

Molecular Formula

C14H13BrClNO4

Molecular Weight

374.61 g/mol

IUPAC Name

ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxopyrrole-2-carboxylate

InChI

InChI=1S/C14H13BrClNO4/c1-3-21-13(20)14(2)11(15)10(18)12(19)17(14)9-6-4-8(16)5-7-9/h4-7,18H,3H2,1-2H3

InChI Key

HEYNQDNNTHFCJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=C(C(=O)N1C2=CC=C(C=C2)Cl)O)Br)C

Origin of Product

United States

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